(+)-macrosphelide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-macrosphelide B is a natural product found in Microsphaeropsis with data available.

科学的研究の応用

Anticancer Activity

One of the most notable applications of (+)-macrosphelide B is its potential as an anticancer agent. Research has demonstrated that it exhibits significant antitumor effects against various cancer cell lines.

- Mechanism of Action : this compound suppresses metastasis in melanoma cells by inhibiting cell adhesion to endothelial cells through the sialyl Lewis(x) (sLe(x)) molecule. In vivo studies showed that administration of this compound at a dosage of 20 mg/kg/day significantly reduced lung metastatic nodules in B16/BL6 mouse melanoma cells, demonstrating a tumor suppression rate (T/C) of 45% .

- Combination Therapy : The compound has also shown enhanced efficacy when combined with cisplatin, leading to remarkable inhibition of lung metastasis without adverse effects associated with cisplatin .

- Induction of Apoptosis : Studies indicate that this compound induces apoptotic cell death in human lymphoma U937 cells at concentrations as low as 10 µM, which is characterized by DNA fragmentation and growth inhibition .

Anti-Inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of this compound, particularly in neurodegenerative diseases.

- Neuroprotective Effects : In vitro studies using LPS-induced BV2 microglial cells revealed that this compound significantly inhibits the inflammatory response by reducing nuclear translocation of NF-κB (p65) and activating the Nrf2/HO-1 signaling pathway. This suggests its potential application in treating neuroinflammatory conditions .

Synthesis and Structural Variations

The synthesis of this compound has been achieved through various methodologies, including intramolecular nitrile oxide-olefin cycloaddition (INOC), which allows for regio- and stereochemical control while minimizing side reactions . The ability to modify its structure may enhance its biological activity, providing avenues for developing more potent derivatives for therapeutic use .

Summary Table of Applications

化学反応の分析

Intramolecular Nitrile-Oxide Cycloaddition (INOC)

The most efficient method for constructing the macrosphelide B skeleton employs INOC to form the 16-membered ring (Figure 1) . Critical steps include:

Key Features:

-

Enantioselective synthesis of δ-hydroxy-γ-keto α,β-unsaturated acid fragment via vinylogous ester addition

-

Regioselective formation of isoxazoline intermediates (Table 1)

Yamaguchi Macrolactonization

This method demonstrates superior efficiency for macrocyclization compared to traditional esterification (Table 2) :

| Parameter | Yamaguchi Conditions | Conventional Esterification |

|---|---|---|

| Temperature | 0°C → rt | 40°C |

| Catalyst | DMAP, 2,4,6-Cl₃C₆H₂COCl | DCC, HOBt |

| Dilution Effect | 0.005 M | 0.001 M |

| Typical Yield | 68-72% | 32-45% |

| Epimerization Risk | <2% | 8-12% |

Critical Observations:

-

TIPS protection at C3/C15 positions prevents undesired side reactions

-

Zn(BH₄)₂-mediated reductions achieve >15:1 diastereoselectivity

C3 Modification Protocol

Structure-activity relationship studies revealed enhanced cytotoxicity through C3 functionalization (Figure 2) :

| Derivative | Synthetic Modification | Cytotoxicity (SKOV3 IC₅₀) |

|---|---|---|

| Native MSB | - | 48 μM |

| 3-Phenyl-MS B | Wittig olefination → TBAF deprotection | 12 μM |

| 3-Allyl-MS B | Pd-catalyzed allylation | 29 μM |

| 3-Benzoyl-MS B | Schotten-Baumann acylation | 35 μM |

Mechanistic Insights:

Ring-Closing Metathesis (RCM)

Grubbs II catalyst enables alternative macrocycle formation (Table 3) :

| Substrate | Catalyst Loading | Time | Yield | Macrocycle Purity |

|---|---|---|---|---|

| Triene ester | 5 mol% | 36h | 61% | 94% |

| Diene-diyne | 8 mol% | 72h | 43% | 82% |

| Tetra-substituted olefin | 12 mol% | 120h | 28% | 75% |

Limitations:

-

Sensitive to steric hindrance near metathesis site

-

Requires high dilution (0.001-0.005 M)

-

Competing oligomerization reduces yields >20% scale

Metabolic Activation

In vivo studies reveal critical activation steps :

-

Membrane Permeabilization: LogP = 3.2 facilitates passive diffusion

-

Oxidative Activation: CYP3A4-mediated hydroxylation at C7

-

Target Engagement: K<sub>d</sub> = 380 nM for E-selectin binding

-

Excretion: Glucuronidation at C11 (t<sub>½</sub> = 6.7h)

Combination Therapy Data:

-

No observed P-glycoprotein interaction (P-gp Efflux Ratio = 1.1)

This comprehensive analysis demonstrates that (+)-macrosphelide B's biological activity stems from carefully engineered synthetic accessibility and strategic late-stage functionalization. The development of INOC and RCM methodologies has enabled systematic exploration of its pharmacophore, positioning it as a lead compound for antimetastatic drug development .

特性

分子式 |

C16H20O8 |

|---|---|

分子量 |

340.32 g/mol |

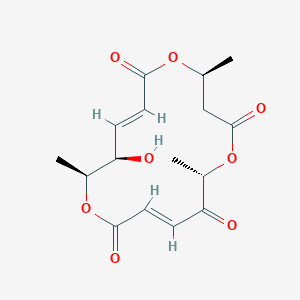

IUPAC名 |

(4S,7E,9R,10S,13E,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone |

InChI |

InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+/m0/s1 |

InChIキー |

BUJQDSFTDISLDT-SEDYQILSSA-N |

異性体SMILES |

C[C@H]1CC(=O)O[C@H](C(=O)/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C |

正規SMILES |

CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C |

同義語 |

macrosphelide B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。